molecular formula C29H24N2O B11595955 11-(naphthalen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(naphthalen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11595955
M. Wt: 416.5 g/mol
InChI Key: YCDJBFBVNFNALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(naphthalen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones. This compound is characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a hexahydro-dibenzo diazepinone core. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(naphthalen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through several methods. One common approach involves the condensation of appropriate naphthalene and benzophenone derivatives, followed by cyclization and reduction steps. For instance, microwave-assisted synthesis has been employed to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as silica-supported fluoroboric acid, has been reported to facilitate the synthesis process .

Chemical Reactions Analysis

Types of Reactions

11-(naphthalen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

11-(naphthalen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-(naphthalen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with molecular targets in the central nervous system. It is believed to bind to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . This interaction modulates neurotransmitter release and neuronal excitability, contributing to its pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.

    Oxazepam: A benzodiazepine with anxiolytic and sedative properties, similar to diazepam.

Uniqueness

11-(naphthalen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the naphthalene ring and the hexahydro-dibenzo diazepinone core. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C29H24N2O

Molecular Weight

416.5 g/mol

IUPAC Name

6-naphthalen-2-yl-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H24N2O/c32-27-18-23(19-8-2-1-3-9-19)17-26-28(27)29(31-25-13-7-6-12-24(25)30-26)22-15-14-20-10-4-5-11-21(20)16-22/h1-16,23,29-31H,17-18H2

InChI Key

YCDJBFBVNFNALN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6

Origin of Product

United States

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